S-Acebutolol-d7 chemical properties and synthesis pathway
S-Acebutolol-d7 chemical properties and synthesis pathway
An In-Depth Technical Guide to S-Acebutolol-d7: Chemical Properties and Synthesis Pathway
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of S-Acebutolol-d7, the deuterated S-enantiomer of the cardioselective β-adrenergic receptor blocker, Acebutolol. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical chemical properties of S-Acebutolol-d7 and outlines a robust, scientifically-grounded synthetic pathway. The guide emphasizes the rationale behind methodological choices, incorporates self-validating protocols, and is supported by authoritative references to ensure scientific integrity and practical applicability. S-Acebutolol-d7 is a vital tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for the highly accurate quantification of Acebutolol and its metabolites.[1][2] The synthesis of this molecule requires precise control over both stereochemistry and isotopic labeling, presenting a unique challenge in medicinal chemistry.
Introduction: The Significance of S-Acebutolol-d7
Acebutolol is a clinically significant β-blocker used in the management of hypertension and cardiac arrhythmias.[3][4] It exhibits cardioselectivity, primarily acting on β1-receptors in the heart, which minimizes certain side effects associated with non-selective β-blockers.[5] Like many pharmaceuticals, Acebutolol is a chiral molecule, and its therapeutic activity resides predominantly in the S-enantiomer.[6] Consequently, the development and analysis of the enantiomerically pure S-Acebutolol are of significant interest.
The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a powerful technique in modern drug development.[7][8] The replacement of hydrogen with deuterium can alter the metabolic profile of a drug due to the kinetic isotope effect, potentially leading to a longer half-life and improved pharmacokinetic properties.[9][10] S-Acebutolol-d7, where seven hydrogen atoms on the N-isopropyl group are replaced with deuterium, is primarily utilized as an internal standard in bioanalytical assays.[1] Its identical chemical behavior to the parent drug, coupled with a distinct mass difference, allows for precise quantification by mass spectrometry, negating matrix effects that can interfere with accurate measurements in complex biological samples.[2]
This guide will first detail the essential chemical and physical properties of S-Acebutolol-d7. Subsequently, a multi-step asymmetric synthesis to produce this isotopically labeled, enantiomerically pure compound will be presented, complete with detailed protocols and the scientific rationale underpinning the synthetic strategy.
Chemical and Physical Properties of S-Acebutolol-d7
The key physicochemical properties of S-Acebutolol-d7 are summarized in the table below. The primary distinction from its non-deuterated counterpart is the increased molecular weight due to the seven deuterium atoms.
| Property | Value | Source(s) |
| IUPAC Name | N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl-d7)amino]propoxy]phenyl]butanamide | [1] |
| Synonyms | S-Acebutolol-d7, (+/-)-Acebutolol-d7 (iso-propyl-d7) | [11] |
| CAS Number | 2701782-36-5 (for the d7 isotopologue) | [1][12] |
| Molecular Formula | C₁₈H₂₁D₇N₂O₄ | [1] |
| Molecular Weight | 343.5 g/mol | [1][11] |
| Exact Mass | 343.2488 Da | [11] |
| Molecular Weight (Non-deuterated) | 336.43 g/mol | [3] |
| Purity | ≥99% deuterated forms (d1-d7) | [1] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
The presence of deuterium atoms leads to distinct signatures in mass spectrometry (a mass shift of +7 amu compared to the unlabeled compound) and can be confirmed by ¹H and ²H NMR spectroscopy, where the signals corresponding to the isopropyl protons will be absent in the ¹H NMR spectrum.[13][14]
Asymmetric Synthesis Pathway of S-Acebutolol-d7
The synthesis of S-Acebutolol-d7 is a multi-step process that must achieve two primary objectives: establishing the correct (S)-stereochemistry at the chiral center and incorporating the deuterium label on the N-isopropyl group. The presented pathway is a logical and efficient approach, beginning with a common starting material and utilizing a chiral building block to ensure high enantiomeric purity.
Overall Synthesis Workflow
The synthesis can be logically divided into three main stages:
-
Formation of the Key Intermediate: Synthesis of 2-acetyl-4-butyramidophenol from p-aminophenol.
-
Enantioselective Etherification: Introduction of the chiral glycidyl moiety using (S)-epichlorohydrin.
-
Deuterium Labeling and Final Assembly: Ring-opening of the epoxide with deuterated isopropylamine (isopropylamine-d7) to yield the final product.
Caption: Asymmetric synthesis pathway for S-Acebutolol-d7.
Experimental Protocols
This stage involves the acylation of p-aminophenol followed by a Fries rearrangement to introduce the acetyl group at the desired ortho position to the hydroxyl group. This is a well-established route for creating key intermediates for various β-blockers.[15][16]
Protocol 1: Synthesis of 2-acetyl-4-butyramidophenol
-
Materials: p-Aminophenol, Butyric anhydride, Acetic anhydride, Aluminum chloride (AlCl₃), 1,1,2,2-tetrachloroethane, Hydrochloric acid, Sodium hydroxide.
-
Step 1.1: Butyrylation of p-Aminophenol.
-
In a reaction vessel, dissolve p-aminophenol in a suitable solvent like toluene.
-
Add butyric anhydride dropwise while maintaining the temperature below 30°C.
-
Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
The product, p-butyramidophenol, will precipitate. Filter the solid, wash with cold toluene, and dry under vacuum.
-
Causality: The amino group is more nucleophilic than the hydroxyl group, leading to selective N-acylation.
-
-
Step 1.2: Acetylation of p-Butyramidophenol.
-
Suspend the dried p-butyramidophenol in benzene.
-
Add acetic anhydride and reflux the mixture for 2 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain crude p-butyramidophenyl acetate.[17]
-
Causality: This step protects the hydroxyl group as an acetate ester, setting it up for the subsequent Fries rearrangement.
-
-
Step 1.3: Fries Rearrangement.
-
To a mixture of aluminum chloride in 1,1,2,2-tetrachloroethane, add the crude p-butyramidophenyl acetate.
-
Heat the mixture to 140°C for 3 hours.[17]
-
Cool the reaction mixture and carefully pour it into a mixture of ice and concentrated hydrochloric acid to hydrolyze the aluminum complex.
-
Separate the organic layer. Extract the aqueous layer with chloroform.
-
Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.
-
Acidify the alkaline aqueous layer with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the solid to yield 2-acetyl-4-butyramidophenol.
-
Causality: The Lewis acid (AlCl₃) catalyzes the intramolecular migration of the acetyl group from the phenolic oxygen to the ortho position on the aromatic ring, driven by the formation of a more stable product.
-
-
Self-Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR and melting point analysis before proceeding. The expected yield is typically in the range of 60-70% for the rearrangement step.
To create the S-enantiomer, the phenolic intermediate is reacted with (S)-epichlorohydrin. Using a chiral starting material is a common strategy in asymmetric synthesis to avoid challenging chiral separations of the final product.[6][16]
Protocol 2: Synthesis of (S)-5-(butyrylamido)-2-(oxiran-2-ylmethoxy)acetophenone
-
Materials: 2-acetyl-4-butyramidophenol, (S)-Epichlorohydrin, Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Step 2.1: Deprotonation of the Phenol.
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetyl-4-butyramidophenol in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride portion-wise.
-
Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.
-
Causality: The strong base (NaH) deprotonates the phenolic hydroxyl group, creating a nucleophilic phenoxide ion necessary for the subsequent Williamson ether synthesis.
-
-
Step 2.2: Nucleophilic Substitution.
-
Add (S)-epichlorohydrin dropwise to the phenoxide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding water.
-
Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral epoxide intermediate.
-
Causality: The phenoxide attacks the least sterically hindered carbon of the epichlorohydrin, displacing the chloride and forming the ether linkage while preserving the stereochemistry of the chiral center.
-
-
Self-Validation: The product's structure and purity should be confirmed by ¹H NMR and mass spectrometry. The enantiomeric purity can be assessed by chiral HPLC analysis.
This final step involves the nucleophilic ring-opening of the chiral epoxide with isopropylamine-d7. This is the most efficient point to introduce the isotopic label.
Protocol 3: Synthesis of S-Acebutolol-d7
-
Materials: (S)-5-(butyrylamido)-2-(oxiran-2-ylmethoxy)acetophenone, Isopropylamine-d7, Ethanol.
-
Step 3.1: Epoxide Ring Opening.
-
Dissolve the chiral epoxide intermediate in ethanol.
-
Add an excess of isopropylamine-d7 to the solution.
-
Heat the mixture under reflux for 4-6 hours.[17]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Causality: The amine acts as a nucleophile, attacking the terminal carbon of the epoxide ring. This is a standard SN2 reaction, leading to the formation of the secondary amine and the secondary alcohol with the desired stereochemistry.
-
-
Step 3.2: Purification and Isolation.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess isopropylamine-d7.
-
Dissolve the residual oil in dilute hydrochloric acid.
-
Wash the acidic solution with ethyl acetate to remove any non-basic impurities.
-
Basify the aqueous layer to a pH of ~11 with aqueous sodium hydroxide to precipitate the free base of S-Acebutolol-d7.
-
Extract the product into chloroform or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product. Further purification can be achieved by recrystallization.
-
-
Self-Validation: The final product must be rigorously characterized.
Conclusion
This technical guide has detailed the key chemical properties of S-Acebutolol-d7 and provided a comprehensive, step-by-step pathway for its asymmetric synthesis. The described methodology ensures high enantiomeric purity through the use of a chiral building block and achieves isotopic labeling in the final synthetic step for maximum efficiency. The rationale behind each experimental choice and the inclusion of self-validating checks within the protocols are designed to provide researchers with a reliable and reproducible method for obtaining this critical analytical standard. The availability of high-purity S-Acebutolol-d7 is indispensable for advanced pharmacokinetic and drug metabolism studies, enabling the precise and accurate quantification of Acebutolol in biological systems.
References
-
Wen, Y. H., Wu, S. S., & Wu, H. L. (1995). Chiral Separation of Acebutolol by Derivatization and High-Performance Liquid Chromatography. Journal of Liquid Chromatography, 18(16), 3329-3341. [Link]
-
Taylor & Francis Online. (n.d.). Chiral Separation of Acebutolol by Derivatization and High-Performance Liquid Chromatography. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
PubChem. (n.d.). Acebutolol. Retrieved from [Link]
- Google Patents. (n.d.). CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol.
-
Wikipedia. (n.d.). Acebutolol. Retrieved from [Link]
-
PubChem. (n.d.). Acebutolol D7. Retrieved from [Link]
-
Ovid. (n.d.). Chiral separation of β-blockers after.... Archives of Pharmacal Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 458. [Link]
-
National Center for Biotechnology Information. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science, 358(6364), 773-777. [Link]
-
CAS. (n.d.). 464984 S-Acebutolol-d7. Retrieved from [Link]
- Google Patents. (n.d.). CN102241603A - Asymmetric synthesis method of R-or S-acebutolol.
-
Royal Society of Chemistry. (2011). Chapter 3: Labelling with Deuterium and Tritium. In Isotopes in the Physical and Biomedical Sciences. [Link]
-
Eurisotop. (2016). Deuterated Reagents for Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). New process for the synthesis of acebutolol. Retrieved from [Link]
-
MDPI. (n.d.). Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. Molecules. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Platinum on Carbon-Catalyzed H–D Exchange Reaction of Aromatic Nuclei due to Isopropyl Alcohol-Mediated Self- Activation of Platinum Metal in Deuterium Oxide. Retrieved from [Link]
-
PubMed. (n.d.). Acebutolol and alprenolol metabolism predictions: comparative study of electrochemical and cytochrome P450-catalyzed reactions using liquid chromatography coupled to high-resolution mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of the Iranian Chemical Society, 15(7), 1599-1611. [Link]
- Google Patents. (n.d.). WO2012160015A1 - Process for the preparation of deuterated compounds containing n-alkyl groups.
-
ResearchGate. (n.d.). Structure of acebutolol. Retrieved from [Link]
-
PubMed. (n.d.). Comparative study of the effects of acebutolol, atenolol, d-propranolol and dl,-propranolol on the alterations in energy metabolism caused by ischemia and reperfusion: a 31P NMR study on the isolated rat heart. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Benzylic deuteration of alkylnitroaromatics via amine-base catalysed exchange with deuterium oxide. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 903-910. [Link]
-
Zeochem. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acebutolol - Wikipedia [en.wikipedia.org]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102241603A - Asymmetric synthesis method of R-or S-acebutolol - Google Patents [patents.google.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. isotope.com [isotope.com]
- 9. Deuterated Reagents for Pharmaceuticals | Eurisotop [eurisotop.com]
- 10. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 11. Acebutolol D7 | C18H28N2O4 | CID 76974369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Acebutolol-d7 | CAS 2701782-36-5 | LGC Standards [lgcstandards.com]
- 13. lcms.cz [lcms.cz]
- 14. chem.washington.edu [chem.washington.edu]
- 15. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Acebutolol | 37517-30-9 [chemicalbook.com]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
